4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O4S/c1-2-3-17-33-23-11-6-19(7-12-23)26(30)28-22-10-15-25-20(18-22)5-4-16-29(25)34(31,32)24-13-8-21(27)9-14-24/h6-15,18H,2-5,16-17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDQWAUEQISBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. It has gained attention in pharmaceutical research due to its potential biological activities, particularly as a cholinesterase inhibitor and in antimicrobial applications. This article reviews its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C26H27FN2O4S
- Molecular Weight : 482.6 g/mol
- CAS Number : 1005300-46-8
- Structure : The compound features a butoxy group attached to a benzamide moiety and a tetrahydroquinoline ring system.
Cholinesterase Inhibition
Recent studies have highlighted the compound's potential as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in muscle contraction and cognitive function. Inhibition of these enzymes can lead to increased acetylcholine levels, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Research Findings : A study conducted on various derivatives of tetrahydroquinoline indicated that compounds similar to this compound showed significant inhibition of both acetylcholinesterase and butyrylcholinesterase. The most active derivatives had IC50 values comparable to tacrine, a known cholinesterase inhibitor .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Antimicrobial agents are crucial in combating infections caused by bacteria and fungi.
- Case Studies : Research has demonstrated that certain tetrahydroquinoline derivatives exhibit broad-spectrum antimicrobial activity. Specifically, the presence of the sulfonyl group in the structure enhances the compound's ability to disrupt bacterial cell walls and inhibit growth .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions.
- Formation of Tetrahydroquinoline Ring : This can be achieved through various methods such as the Povarov reaction or other cyclization techniques.
- Attachment of Functional Groups : The butoxy group and sulfonyl moiety are introduced through specific coupling reactions involving activated intermediates.
Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Cholinesterase Inhibition | Inhibits acetylcholinesterase and butyrylcholinesterase | |
| Antimicrobial | Disrupts bacterial cell walls |
Discussion
The biological activity of this compound is promising for therapeutic applications. Its dual action as a cholinesterase inhibitor and an antimicrobial agent positions it as a candidate for further drug development efforts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound shares structural motifs with several analogs, particularly in the tetrahydroquinoline core and sulfonyl/benzamide functional groups. Key comparisons include:
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
*Calculated based on molecular formula.
Key Observations :
- Sulfonyl Group Variations : Replacing the 4-fluorobenzenesulfonyl group with 4-methoxybenzenesulfonyl () reduces electron-withdrawing effects, which may alter target binding or metabolic stability .
- Benzamide Substituents : The butoxy chain in the target compound likely enhances lipophilicity compared to shorter chains (e.g., methoxy in ) or polar groups (e.g., carboximidamide in ).
- Heterocyclic Modifications: Compounds with thiophene-carboximidamide () or triazole-thiones () demonstrate the versatility of the tetrahydroquinoline scaffold in accommodating diverse pharmacophores .
Spectroscopic and Physicochemical Properties
IR and NMR data from analogous compounds provide insights into functional group behavior:
- IR Spectra : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound, where the benzamide carbonyl is expected to show strong absorption near 1680 cm⁻¹. The 4-fluorobenzenesulfonyl group would exhibit S=O stretches at ~1350–1150 cm⁻¹, consistent with sulfonamides in and .
- 1H-NMR: The tetrahydroquinoline core’s protons (e.g., CH₂ groups at δ 1.5–3.0 ppm) are conserved across analogs. Substituent-specific signals, such as the butoxy chain’s -OCH₂- (δ ~4.0 ppm) or fluorophenyl aromatic protons (δ ~7.0–8.0 ppm), distinguish the target compound from chloro- or methoxy-substituted analogs .
Preparation Methods
Sulfonylation of Amines
The sulfonamide moiety is introduced through nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and an amine. For example, reacting the chloride with dimethylamine in tetrahydrofuran (THF) at 0–20°C for 30 minutes yields 4-fluoro-N,N-dimethylbenzenesulfonamide in 86% yield. This reaction is generalizable to primary and secondary amines, with optimal conditions requiring:
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Solvent : THF or dichloromethane (DCM)
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Base : Triethylamine (TEA) or aqueous dimethylamine
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Temperature : 0°C to room temperature (RT)
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Reaction Time : 20 minutes to 24 hours
Table 1: Representative Sulfonylation Reactions
| Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Dimethylamine | THF | TEA | 0–20 | 0.5 | 86 |
| Piperidine | DCM | DIEA | RT | 6.5 | 50 |
| Aniline | Pyridine | – | 80 | 3 | 81 |
Construction of the 1,2,3,4-Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization , a well-established method for generating heterocyclic amines. Starting from an appropriately substituted aniline derivative, cyclization is induced using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For instance, 7-bromo-1,2,3,4-tetrahydroquinoline is synthesized by treating 2-bromoaniline with γ-butyrolactone under acidic conditions.
Sulfonylation of Tetrahydroquinoline
The sulfonyl group is introduced at the 1-position of tetrahydroquinoline by reacting the amine with 4-fluorobenzenesulfonyl chloride . A representative procedure involves:
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Dissolving 7-bromo-1,2,3,4-tetrahydroquinoline (0.60 g, 2.8 mmol) in pyridine (5 mL).
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Adding 4-fluorobenzenesulfonyl chloride (1.65 g, 8.49 mmol) and heating at 80°C for 3 hours.
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Purifying via column chromatography (ethyl acetate/hexanes) to isolate the sulfonylated product in 81% yield.
Key Considerations :
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Solvent Choice : Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction.
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Stoichiometry : Excess sulfonyl chloride (3 eq) ensures complete conversion.
Purification and Characterization
Final purification is achieved via silica gel chromatography (ethyl acetate/hexanes gradient) or recrystallization from ethanol/water. Structural confirmation employs:
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NMR Spectroscopy : Distinct signals for the butoxy chain (δ 0.9–1.6 ppm) and sulfonamide protons (δ 7.4–7.8 ppm).
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Mass Spectrometry : Molecular ion peak matching the theoretical mass (C₂₆H₂₈FN₂O₄S: 508.18 g/mol).
Challenges and Mitigation Strategies
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Low Yields in Sulfonylation : Excess sulfonyl chloride (3 eq) and prolonged reaction times (24 hours) improve conversion.
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Byproduct Formation : Chromatographic purification removes unreacted starting materials and sulfonic acid byproducts.
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Amine Reactivity : Protecting groups (e.g., acetyl) may be necessary for amines prone to oxidation.
Q & A
Q. How can researchers optimize the synthesis of 4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core followed by benzamide coupling. Key parameters to optimize include:
- Reaction Temperature : Elevated temperatures (e.g., 80–100°C) for sulfonylation to ensure complete substitution .
- Solvent Choice : Polar aprotic solvents like DMF or DMSO for benzamide coupling to enhance nucleophilic reactivity .
- Catalysts : Use of triethylamine or DMAP to accelerate sulfonyl group activation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate high-purity fractions .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR :
- ¹H NMR : Identify substituents on the tetrahydroquinoline ring (δ 6.8–7.5 ppm for aromatic protons) and the 4-butoxy group (δ 3.9–4.2 ppm for -OCH₂-) .
- ¹³C NMR : Confirm sulfonyl (δ 45–50 ppm for S=O adjacent carbons) and benzamide carbonyl (δ 165–170 ppm) groups .
- HRMS : Validate molecular formula (C₂₇H₂₆FN₂O₃S, exact mass 490.16) with <2 ppm error .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, given the sulfonamide’s role in ATP-binding pocket interactions .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS to identify metabolic instability .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites that may reduce efficacy .
- Dose Optimization : Conduct dose-response studies in animal models to align efficacy with tolerable exposure levels .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase IX) .
- QSAR Modeling : Apply CoMFA or CoMSIA to correlate substituent electronic properties (Hammett σ) with IC₅₀ values .
- ADMET Prediction : Employ SwissADME to prioritize derivatives with favorable logP (2–4) and low P-gp efflux ratios .
Q. How can researchers address low aqueous solubility during formulation development?
- Methodological Answer :
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers (particle size <200 nm via DLS) to enhance solubility and tumor targeting .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
- Co-Solvent Systems : Test PEG 400/water mixtures (e.g., 30:70) for parenteral administration .
Contradictory Data Analysis Framework
Key Structural and Functional Insights
-
Critical Functional Groups :
-
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
